molecular formula C15H28N4O6 B12529108 L-Valyl-L-alanyl-L-alanyl-L-threonine CAS No. 798540-88-2

L-Valyl-L-alanyl-L-alanyl-L-threonine

Katalognummer: B12529108
CAS-Nummer: 798540-88-2
Molekulargewicht: 360.41 g/mol
InChI-Schlüssel: GPWAXKNTCVCGLF-HHKYUTTNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Valyl-L-alanyl-L-alanyl-L-threonine is a tetrapeptide composed of the amino acids valine, alanine, and threonine. Peptides like this one are essential in various biological processes and have significant potential in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-alanyl-L-alanyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups are removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

L-Valyl-L-alanyl-L-alanyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids, particularly threonine.

    Reduction: This reaction can reduce disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Specific reagents depending on the desired substitution.

Major Products

The major products of these reactions are modified peptides with altered properties, which can be useful in various applications.

Wissenschaftliche Forschungsanwendungen

L-Valyl-L-alanyl-L-alanyl-L-threonine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling.

    Medicine: Potential therapeutic applications, including drug delivery and vaccine development.

    Industry: Used in the development of new materials and biotechnological processes.

Wirkmechanismus

The mechanism of action of L-Valyl-L-alanyl-L-alanyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to desired effects. The exact pathways depend on the specific application and context in which the peptide is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Valyl-L-alanyl-L-alanine: Similar structure but lacks the threonine residue.

    L-Alanyl-L-valyl-L-alanine: Different sequence of amino acids.

    L-Alanyl-L-glutamine: Contains alanine but has glutamine instead of valine and threonine.

Uniqueness

L-Valyl-L-alanyl-L-alanyl-L-threonine is unique due to its specific sequence of amino acids, which imparts distinct properties and potential applications. The presence of threonine, in particular, can influence the peptide’s reactivity and interactions with other molecules.

Eigenschaften

CAS-Nummer

798540-88-2

Molekularformel

C15H28N4O6

Molekulargewicht

360.41 g/mol

IUPAC-Name

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C15H28N4O6/c1-6(2)10(16)14(23)18-7(3)12(21)17-8(4)13(22)19-11(9(5)20)15(24)25/h6-11,20H,16H2,1-5H3,(H,17,21)(H,18,23)(H,19,22)(H,24,25)/t7-,8-,9+,10-,11-/m0/s1

InChI-Schlüssel

GPWAXKNTCVCGLF-HHKYUTTNSA-N

Isomerische SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N)O

Kanonische SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.